molecular formula C8H5FINO B3392208 6-fluoro-7-iodoisoindolin-1-one CAS No. 877151-19-4

6-fluoro-7-iodoisoindolin-1-one

Cat. No.: B3392208
CAS No.: 877151-19-4
M. Wt: 277.03 g/mol
InChI Key: RDCWIRXWALFGDU-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 6-fluoro-7-iodoisoindolin-1-one typically involves the introduction of fluorine and iodine atoms into the isoindolinone core. One common synthetic route includes the reaction of 6-fluoroisoindolin-1-one with iodine in the presence of a suitable oxidizing agent. The reaction conditions often involve the use of solvents like acetonitrile or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

6-Fluoro-7-iodoisoindolin-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions. Common reagents for these reactions include sodium hydride (NaH) and potassium carbonate (K2CO3).

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives. Typical oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction Reactions: The reduction of the compound can lead to the formation of reduced derivatives. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amino derivatives, while oxidation reactions can produce various oxidized isoindolinone derivatives .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules

    Biology: The compound has shown potential as a biological probe for studying various biological processes. Its ability to interact with specific biomolecules makes it a valuable tool for biochemical research.

    Medicine: 6-Fluoro-7-iodoisoindolin-1-one has been investigated for its potential as a therapeutic agent.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 6-fluoro-7-iodoisoindolin-1-one involves its interaction with specific molecular targets. In the context of cancer therapy, the compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs). CDKs play a crucial role in regulating the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to form hydrogen bonds and other interactions with the active sites of CDKs is key to its inhibitory activity .

Comparison with Similar Compounds

6-Fluoro-7-iodoisoindolin-1-one can be compared with other isoindolinone derivatives, such as:

    6-Fluoroisoindolin-1-one: Lacks the iodine atom, which may affect its chemical reactivity and biological activity.

    7-Iodoisoindolin-1-one: Lacks the fluorine atom, which may influence its chemical properties and interactions with biological targets.

    6-Chloro-7-iodoisoindolin-1-one: Contains a chlorine atom instead of fluorine, which can alter its chemical and biological properties.

The presence of both fluorine and iodine atoms in this compound makes it unique among these compounds. The combination of these halogens can enhance the compound’s chemical stability, reactivity, and biological activity .

Properties

IUPAC Name

6-fluoro-7-iodo-2,3-dihydroisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FINO/c9-5-2-1-4-3-11-8(12)6(4)7(5)10/h1-2H,3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCWIRXWALFGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=C(C=C2)F)I)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801252305
Record name 6-Fluoro-2,3-dihydro-7-iodo-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801252305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877151-19-4
Record name 6-Fluoro-2,3-dihydro-7-iodo-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877151-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-2,3-dihydro-7-iodo-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801252305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-bromomethyl-5-fluoro-6-iodo-benzoic acid methyl ester (0.373 g, 1.0 mmol), in THF (4 mL) was treated with 30% aq. Ammonium hydroxide (0.256 mL, 2.2 mmol) and heated with stirring at 100° C. for 2 h. After this time, the resulting mixture was concentrated. Silica gel column chromatography using 30% ethyl acetate in hexane afforded 6-fluoro-7-iodo-2,3-dihydro-isoindol-1-one (0.070 g, 25%). GC-MS: m/z 277 (M)+, 249 (M−28)+.
Name
2-bromomethyl-5-fluoro-6-iodo-benzoic acid methyl ester
Quantity
0.373 g
Type
reactant
Reaction Step One
Quantity
0.256 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-fluoro-7-iodoisoindolin-1-one
Reactant of Route 2
6-fluoro-7-iodoisoindolin-1-one
Reactant of Route 3
6-fluoro-7-iodoisoindolin-1-one
Reactant of Route 4
6-fluoro-7-iodoisoindolin-1-one
Reactant of Route 5
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Reactant of Route 6
6-fluoro-7-iodoisoindolin-1-one

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